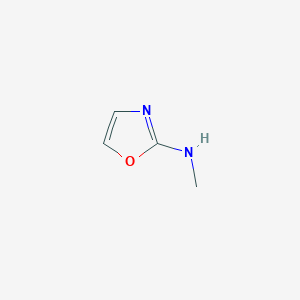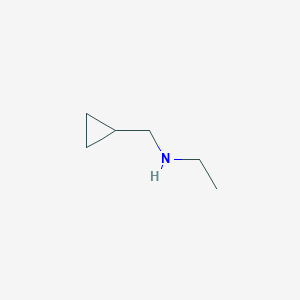
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid
Vue d'ensemble
Description
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, or 2-OPQA, is an organic compound from the quinazolinone family. It is a small molecule that has been studied for its potential applications in the medical field. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-OPQA.
Applications De Recherche Scientifique
Antifungal and Antibacterial Activities Research on quinazoline derivatives, including those similar to 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid, has demonstrated significant antifungal and antibacterial activities. In one study, synthesized quinazoline derivatives were tested against various fungi and bacteria. Specifically, these compounds showed antifungal activity against Aspergillus flavus and antibacterial activity against Pseudomonas. The synthesis process involved the reaction of 2-amino benzoic acid with urea, followed by further chemical reactions to produce quinazolin-2,4-diol, which is a precursor for various quinazoline derivatives (Kale & Durgade, 2017).
Stability Under Stressful Conditions Another significant aspect of quinazoline derivatives' research focuses on their stability under stressful conditions. A study on a similar compound, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under various environmental stress factors like high temperature, light, and oxidants, found that these compounds are stable to UV radiation and elevated temperatures. However, they are prone to hydrolysis in alkaline conditions, leading to the breakdown of the amide group. This stability study is crucial for developing pharmaceutical substances, providing insights into the handling and storage conditions required to maintain the compound's integrity (Gendugov et al., 2021).
Synthesis and Pharmacological Potential The synthesis and evaluation of quinazoline derivatives for pharmacological applications, such as α1-adrenoceptor antagonists, have been explored. These compounds have shown promising hypotensive activity in normotensive cats and displayed α1-blocking activity in in vitro studies. The molecular modeling study indicated that these compounds could potentially serve as effective treatments for conditions like hypertension, showcasing the therapeutic potential of quinazoline derivatives in cardiovascular diseases (Abou-Seri et al., 2011).
Propriétés
IUPAC Name |
2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17/h1-2,7,9,15H,3-6,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWGATUBUCAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610812 | |
| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid | |
CAS RN |
889958-08-1 | |
| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4,9,11-Trioxatetracyclo[5.3.1.0(2,6).0(8,10)]undecan-3-one](/img/structure/B1603209.png)


![5-Phenylbenzo[d]thiazole](/img/structure/B1603213.png)

![7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1603216.png)